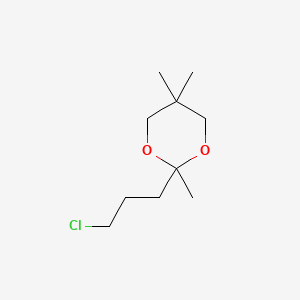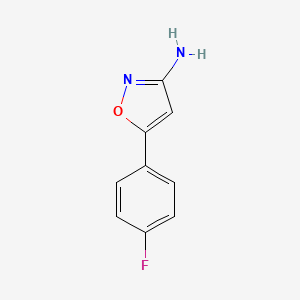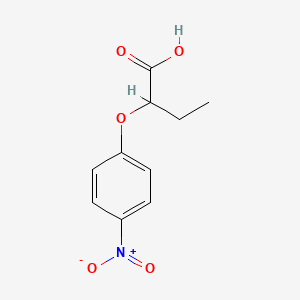
4-硝基苯氧基丁酸
描述
2-(4-Nitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of a nitrophenyl group attached to a butanoic acid moiety through an ether linkage. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
科学研究应用
2-(4-Nitrophenoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or peptides, potentially altering their function or activity
Biochemical Pathways
As a compound used in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation. More detailed studies are required to identify the specific pathways and their downstream effects.
Result of Action
Given its use in proteomics research , it may influence protein function or activity, which could have various downstream effects on cellular processes. More detailed studies are needed to understand these effects.
生化分析
Biochemical Properties
2-(4-Nitrophenoxy)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nitrilase, an enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the efficient preparation of 2-hydroxy-4-(methylthio)butanoic acid, demonstrating the compound’s importance in enzymatic reactions . Additionally, 2-(4-Nitrophenoxy)butanoic acid is involved in the hydrogenation process, where it interacts with Pd/C catalysts in a micropacked-bed reactor .
Cellular Effects
2-(4-Nitrophenoxy)butanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used in cell-toxicity assays to monitor the cytotoxic behavior of peptides . The release of peptides from a photo-cleavable linker in a cell array format has shown that 2-(4-Nitrophenoxy)butanoic acid can lower cell viability by approximately 25% . This indicates its potential impact on cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of 2-(4-Nitrophenoxy)butanoic acid involves its interaction with biomolecules at the molecular level. The compound undergoes catalytic hydrogenation, where it interacts with gaseous and liquid reactants on solid catalysts . The Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach has been used to investigate the kinetics of this reaction, revealing that the compound can be reduced to 2-(4-aminophenyl)butanoic acid through the generation of hydroxylamine intermediates or directly . This mechanism highlights the compound’s role in enzyme inhibition and activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Nitrophenoxy)butanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be immobilized on bioinspired silica for efficient preparation of 2-hydroxy-4-(methylthio)butanoic acid . This immobilization technique enhances the compound’s stability and allows for its sustained activity in laboratory experiments.
Dosage Effects in Animal Models
The effects of 2-(4-Nitrophenoxy)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid have shown that the compound’s effects on feed consumption and growth in animals differ based on the dosage . This indicates that careful dosage management is essential to avoid potential toxicity.
Metabolic Pathways
2-(4-Nitrophenoxy)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in the hydrogenation process, where it is reduced to 2-(4-aminophenyl)butanoic acid, highlights its involvement in metabolic flux . Additionally, the compound’s interaction with nitrilase in the preparation of 2-hydroxy-4-(methylthio)butanoic acid demonstrates its significance in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(4-Nitrophenoxy)butanoic acid within cells and tissues are influenced by various factors. The compound’s interaction with transporters and binding proteins affects its localization and accumulation. For instance, the compound’s distribution in a micropacked-bed reactor during the hydrogenation process indicates its ability to interact with solid catalysts and facilitate its transport within the reactor .
Subcellular Localization
The subcellular localization of 2-(4-Nitrophenoxy)butanoic acid is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Studies have shown that the compound can be immobilized on bioinspired silica, which enhances its localization and activity in specific cellular compartments . This localization is crucial for the compound’s role in biochemical reactions and cellular processes.
准备方法
The synthesis of 2-(4-Nitrophenoxy)butanoic acid typically involves a multi-step reaction process. One common method includes the following steps :
Thionyl Chloride Reaction: The starting material is reacted with thionyl chloride at 60°C for 1 hour.
Etherification: The intermediate product is then reacted with potassium carbonate and potassium iodide in acetonitrile at 80°C for 4 hours to yield 2-(4-Nitrophenoxy)butanoic acid.
化学反应分析
2-(4-Nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted phenoxybutanoic acids, and esters.
相似化合物的比较
2-(4-Nitrophenoxy)butanoic acid can be compared with other similar compounds, such as:
4-(4-Nitrophenoxy)butanoic acid: This compound has a similar structure but differs in the position of the nitrophenyl group.
2-(4-Aminophenoxy)butanoic acid: This compound is the reduced form of 2-(4-Nitrophenoxy)butanoic acid, with an amino group instead of a nitro group.
2-(4-Methoxyphenoxy)butanoic acid: This compound has a methoxy group instead of a nitro group, resulting in different chemical properties and reactivity.
The uniqueness of 2-(4-Nitrophenoxy)butanoic acid lies in its nitrophenyl group, which imparts specific reactivity and biological activity that distinguishes it from other similar compounds.
属性
IUPAC Name |
2-(4-nitrophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRRZJQNAFLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589729 | |
| Record name | 2-(4-Nitrophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120552-01-4 | |
| Record name | 2-(4-Nitrophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


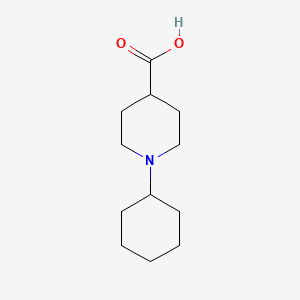
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
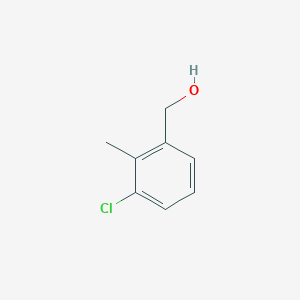
![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)
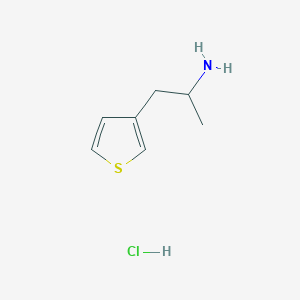
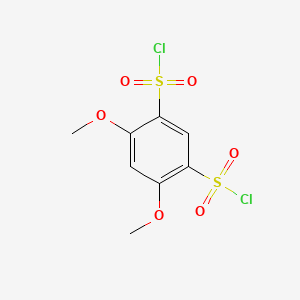
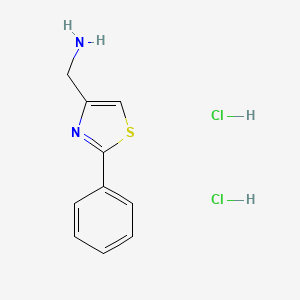
![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
